5,6,7,8-Tetrahydronaphthalen-2-yl 5-chloro-2-methoxybenzoate
Overview
Description
5,6,7,8-Tetrahydronaphthalen-2-yl 5-chloro-2-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydronaphthalene moiety attached to a benzoate group, which is further substituted with a chlorine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-yl 5-chloro-2-methoxybenzoate typically involves the esterification of 5,6,7,8-tetrahydronaphthalen-2-ol with 5-chloro-2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalen-2-yl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5,6,7,8-tetrahydronaphthalen-2-ol and 5-chloro-2-methoxybenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom on the benzoate ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dimethylformamide).
Major Products Formed
Hydrolysis: 5,6,7,8-Tetrahydronaphthalen-2-ol and 5-chloro-2-methoxybenzoic acid.
Reduction: Corresponding alcohol.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.
Materials Science: It can be used in the design of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme-substrate interactions or receptor binding.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-yl 5-chloro-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-yl benzoate: Lacks the chlorine and methoxy substituents, which may affect its reactivity and biological activity.
5,6,7,8-Tetrahydronaphthalen-2-yl 2-methoxybenzoate: Similar structure but without the chlorine atom, potentially leading to different chemical and biological properties.
5,6,7,8-Tetrahydronaphthalen-2-yl 5-chlorobenzoate: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
5,6,7,8-Tetrahydronaphthalen-2-yl 5-chloro-2-methoxybenzoate is unique due to the presence of both chlorine and methoxy substituents on the benzoate ring. These functional groups can significantly influence the compound’s chemical reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 5-chloro-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-21-17-9-7-14(19)11-16(17)18(20)22-15-8-6-12-4-2-3-5-13(12)10-15/h6-11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPRQSMFIRILB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC2=CC3=C(CCCC3)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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